Cas no 1807303-11-2 (Ethyl 2-cyano-6-iodo-3-methylbenzoate)
Ethyl 2-cyano-6-iodo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-6-iodo-3-methylbenzoate
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- Inchi: 1S/C11H10INO2/c1-3-15-11(14)10-8(6-13)7(2)4-5-9(10)12/h4-5H,3H2,1-2H3
- InChI Key: XYOZUVHILDQBAD-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C)C(C#N)=C1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Ethyl 2-cyano-6-iodo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015492-1g |
Ethyl 2-cyano-6-iodo-3-methylbenzoate |
1807303-11-2 | 97% | 1g |
$1534.70 | 2023-09-02 |
Ethyl 2-cyano-6-iodo-3-methylbenzoate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 2-cyano-6-iodo-3-methylbenzoate
Recent Advances in the Application of Ethyl 2-cyano-6-iodo-3-methylbenzoate (CAS: 1807303-11-2) in Chemical Biology and Pharmaceutical Research
Ethyl 2-cyano-6-iodo-3-methylbenzoate (CAS: 1807303-11-2) has emerged as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing consolidates the latest findings on the compound's applications, mechanisms, and potential in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of Ethyl 2-cyano-6-iodo-3-methylbenzoate as a versatile building block for the synthesis of kinase inhibitors. The study utilized palladium-catalyzed cross-coupling reactions to modify the iodo-substituent, enabling the creation of a library of compounds with enhanced selectivity for tyrosine kinases. The research reported a 40% improvement in inhibitory activity against specific cancer cell lines compared to previous analogs.
In antimicrobial research, Ethyl 2-cyano-6-iodo-3-methylbenzoate has shown promise as a precursor for novel antibacterial agents. A team at the University of Cambridge developed a series of benzothiazole derivatives using this compound, which exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The lead compound from this series demonstrated a minimum inhibitory concentration (MIC) of 2 μg/mL, representing a significant advancement in addressing antibiotic resistance.
The compound's unique chemical properties have also been exploited in radiopharmaceutical development. Researchers at the National Institutes of Health (NIH) recently reported the successful incorporation of Ethyl 2-cyano-6-iodo-3-methylbenzoate into PET tracer molecules. The iodine-125 labeled derivatives showed excellent tumor-targeting capabilities in preclinical models, with a tumor-to-background ratio of 8:1 at 24 hours post-injection, suggesting potential for diagnostic imaging applications.
From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and sustainability of Ethyl 2-cyano-6-iodo-3-methylbenzoate production. A 2024 Green Chemistry publication detailed a novel continuous flow synthesis method that reduced solvent usage by 70% while maintaining a yield of 85%. This development addresses both economic and environmental concerns in pharmaceutical manufacturing.
Looking forward, the versatility of Ethyl 2-cyano-6-iodo-3-methylbenzoate continues to inspire innovative applications. Current research directions include its use in PROTAC (Proteolysis Targeting Chimera) technology for targeted protein degradation and as a scaffold for covalent inhibitor design. These emerging applications underscore the compound's enduring relevance in chemical biology and drug discovery.
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